molecular formula C12H8ClNO2 B8410863 2-Nitro-6-chlorobiphenyl

2-Nitro-6-chlorobiphenyl

Cat. No.: B8410863
M. Wt: 233.65 g/mol
InChI Key: ZEVMNJKIRYJNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-6-chlorobiphenyl is a useful research compound. Its molecular formula is C12H8ClNO2 and its molecular weight is 233.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

1-chloro-3-nitro-2-phenylbenzene

InChI

InChI=1S/C12H8ClNO2/c13-10-7-4-8-11(14(15)16)12(10)9-5-2-1-3-6-9/h1-8H

InChI Key

ZEVMNJKIRYJNRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a stream of nitrogen, a one-liter three-necked flask was charged with 75.0 g (390.6 mmol) of 2,3-dichloronitrobenzene, 47.6 g (390.6 mmol) of phenylboric acid, 9.0 g (7.8 mmol) of tetrakis(triphenylphosphine)palladium, 250 mL of tetrahydrofuran, and 518 g (976.5 mmol) of an aqueous tripotassium phosphate solution with 40 wt. % concentration. The mixture was heated under reflux for 8 hours. The reaction mixture was cooled to room temperature, and then separated into an aqueous phase and an organic phase. The organic phase was washed with an aqueous saturated ammonium chloride solution and then with an aqueous saturated sodium chloride solution. The washed organic phase was dried over anhydrous magnesium sulfate and then a solvent was distilled off under reduced pressure. The thus-obtained solid was recrystallized from ethanol to give 62.8 g of 2-nitro-6-chlorobiphenyl as a light yellow needle crystal (yield: 680).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
47.6 g
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
518 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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